4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O.ClH/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12;/h2-4H,1H3,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKANNUUIQNCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408058-12-7 | |

| Record name | Benzenecarboximidamide, 4-methoxy-2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-2-(trifluoromethyl)benzamidine hydrochloride (HCl), a compound of interest in contemporary drug discovery and chemical biology. As the development of novel small molecules into viable therapeutic agents is critically dependent on a thorough understanding of their fundamental chemical and physical characteristics, this document serves as an essential resource for researchers, medicinal chemists, and formulation scientists. We present in silico predictions for key parameters including acidity constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust and validated dataset. The causality behind experimental choices is elucidated, and all methodologies are designed as self-validating systems. This guide is intended to empower drug development professionals with the foundational knowledge required to advance promising compounds like 4-Methoxy-2-(trifluoromethyl)benzamidine HCl through the development pipeline.

Introduction

This compound is a substituted benzamidine derivative. The benzamidine moiety is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a variety of enzymes, particularly proteases. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, while the methoxy group can modulate its electronic properties and potential for hydrogen bonding. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound.

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a detailed examination of the key physicochemical parameters of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.

Chemical Identity

-

IUPAC Name: 4-methoxy-2-(trifluoromethyl)benzimidamide hydrochloride

-

CAS Number: 1408058-12-7

-

Chemical Formula: C₉H₁₀ClF₃N₂O

-

Molecular Weight: 254.64 g/mol

-

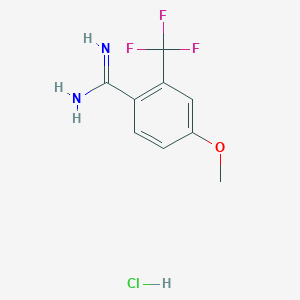

Chemical Structure:

Caption: Chemical structure of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using the ChemAxon Chemicalize platform, a widely recognized tool in cheminformatics for its accuracy.[1][2][3][4][5][6][7][8][9][10] It is imperative to note that these are in silico predictions and should be confirmed by empirical laboratory studies.

| Property | Predicted Value | Unit |

| pKa (strongest basic) | 10.5 | |

| logP | 2.3 | |

| Aqueous Solubility (at pH 7.4) | 0.8 | mg/mL |

Acidity Constant (pKa)

The pKa of a compound is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 4-Methoxy-2-(trifluoromethyl)benzamidine, the amidine group is the primary basic center.

In Silico Prediction

The predicted pKa of the protonated amidinium ion is approximately 10.5 . This suggests that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, cationic form.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[11][12][13] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Principle: The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. This corresponds to the midpoint of the titration curve.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in deionized water at a known concentration (e.g., 1-5 mM).

-

Titration:

-

Place the sample solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and the pKa is the pH at half that volume.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a compound's membrane permeability and its potential for oral absorption.

In Silico Prediction

The predicted logP for the neutral form of 4-Methoxy-2-(trifluoromethyl)benzamidine is 2.3 . This value suggests a moderate level of lipophilicity.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[14][15][16][17][18]

Principle: The compound is partitioned between two immiscible phases (n-octanol and water). After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the base-10 logarithm of the ratio of the concentrations.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in the aqueous phase.

-

Partitioning:

-

In a suitable vessel, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol phase.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation:

-

logP = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

-

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a major hurdle in drug development.

In Silico Prediction

The predicted aqueous solubility of 4-Methoxy-2-(trifluoromethyl)benzamidine at pH 7.4 is 0.8 mg/mL . Given its basic pKa, the solubility is expected to be higher at lower pH values.

Experimental Protocol: Saturation Shake-Flask Method

The saturation shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[19][20][21][22][23]

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer of a specific pH until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

-

Buffer Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration:

-

Add an excess amount of solid 4-Methoxy-2-(trifluoromethyl)benzamidine HCl to a vial containing the buffer.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the solid from the solution by filtration (using a low-binding filter) or centrifugation.

-

-

Concentration Analysis:

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

Caption: Workflow for aqueous solubility determination by the saturation shake-flask method.

Safety, Handling, and Storage

7.1. Hazard Identification

Based on safety data for similar amidine and hydrochloride compounds, 4-Methoxy-2-(trifluoromethyl)benzamidine HCl should be handled with care.[24][25][26][27][28][29][30][31][32] Potential hazards include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

7.2. Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

7.3. Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

As a hydrochloride salt, the compound may be hygroscopic. Store in a desiccator if necessary.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, a molecule with potential in drug discovery. While the presented quantitative data are based on in silico predictions and await experimental verification, they provide valuable initial insights for researchers. The outlined experimental protocols offer robust and standardized methods for the empirical determination of pKa, logP, and aqueous solubility. A thorough understanding and validation of these properties are critical first steps in the journey of transforming a promising chemical entity into a safe and effective therapeutic agent.

References

- 1. chemaxon.com [chemaxon.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. forum.chemaxon.com [forum.chemaxon.com]

- 5. chemaxon.com [chemaxon.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. chemaxon.com [chemaxon.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. enamine.net [enamine.net]

- 21. who.int [who.int]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. file.medchemexpress.com [file.medchemexpress.com]

- 28. echemi.com [echemi.com]

- 29. oxychem.com [oxychem.com]

- 30. alliancechemical.com [alliancechemical.com]

- 31. scribd.com [scribd.com]

- 32. blog.polyprocessing.com [blog.polyprocessing.com]

An In-depth Technical Guide to the Spectral Analysis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride

This guide provides a comprehensive technical overview of the core spectral analysis techniques used to characterize 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the elucidation of this compound's molecular structure and purity.

Introduction

This compound is a substituted benzamidine derivative of interest in medicinal chemistry and drug discovery. The benzamidine moiety is a known pharmacophore that can interact with a variety of biological targets, and the specific substitution pattern of a methoxy and a trifluoromethyl group on the phenyl ring can significantly influence its physicochemical properties and biological activity. Accurate and thorough characterization of this molecule is paramount for its application in research and development. This guide provides a detailed examination of the expected spectral data and the methodologies to acquire it.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the methoxy protons, and the amine protons of the benzamidine group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | Broad singlet | 2H | -NH₂ (Amidine) |

| ~7.8 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.0 | dd | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Causality Behind Predicted Shifts:

-

Amidine Protons (-NH₂): These protons are expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and exchange with residual water in the solvent. Their chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons (Ar-H): The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The trifluoromethyl group is strongly electron-withdrawing, which will deshield adjacent protons. The methoxy group is electron-donating, which will shield adjacent protons.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C (Amidine) |

| ~160 | Ar-C-OCH₃ |

| ~135 | Ar-C |

| ~130 (q) | Ar-C-CF₃ |

| ~125 (q) | -CF₃ |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~56 | -OCH₃ |

Causality Behind Predicted Shifts:

-

Amidine Carbon: The carbon of the amidine group is expected to be in the typical range for such functional groups.

-

Aromatic Carbons: The carbon attached to the electron-donating methoxy group will be shielded, while the carbon attached to the electron-withdrawing trifluoromethyl group will be deshielded. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons directly bonded to the trifluoromethyl group will also show quartet splitting.

-

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic chemical shift around 55-60 ppm.

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the exchangeable NH protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

(Optional) Perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride

CAS Number: 1408058-12-7

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a fluorinated benzamidine derivative of significant interest in contemporary drug discovery and biochemical research. While direct experimental data on this specific molecule is emerging, this document synthesizes information from analogous structures and established principles of medicinal chemistry to project its physicochemical properties, potential biological activities, and applications. We will delve into a plausible synthetic route, hypothesize its mechanism of action as a protease inhibitor, and provide detailed protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this compound in their research endeavors.

Introduction: The Rationale for Substituted Benzamidines in Drug Discovery

Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2] The core benzamidine moiety serves as a bioisostere for the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes. The strategic placement of substituents on the phenyl ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The subject of this guide, this compound, incorporates two key substituents:

-

A Methoxy Group (-OCH₃) at the 4-position: This electron-donating group can influence the electronic environment of the aromatic ring and potentially enhance binding affinity through hydrogen bonding interactions within the enzyme's active site.

-

A Trifluoromethyl Group (-CF₃) at the 2-position: This strongly electron-withdrawing and lipophilic group is known to enhance metabolic stability and cell permeability of drug candidates.[3] Its placement at the ortho-position to the amidine group may also induce a specific conformational preference, potentially leading to altered selectivity profiles against different proteases.

This unique substitution pattern suggests that this compound is a promising candidate for the development of novel therapeutic agents and as a tool for biochemical research.

Physicochemical Properties and Characterization

While extensive experimental data for this specific compound is not widely published, we can predict its key properties based on its structure.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 1408058-12-7 | Chemical Abstract Service Registry |

| Molecular Formula | C₉H₁₀ClF₃N₂O | Derived from structure |

| Molecular Weight | 270.64 g/mol | Calculated from atomic weights |

| Appearance | Likely a white to off-white crystalline solid | Based on similar benzamidine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | The hydrochloride salt form enhances aqueous solubility. |

| Storage | Store in a cool, dry place, protected from light and moisture. | Standard for hydrochloride salts of organic compounds. |

Analytical Characterization Workflow

A robust analytical workflow is crucial for confirming the identity and purity of newly synthesized this compound.

Caption: Analytical workflow for structural confirmation and purity assessment.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzamidoxime

-

To a solution of 4-Methoxy-2-(trifluoromethyl)benzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (1.5 equivalents).[4]

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzamidoxime.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to 4-Methoxy-2-(trifluoromethyl)benzamidine

-

Dissolve the purified 4-Methoxy-2-(trifluoromethyl)benzamidoxime (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[4]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amidine free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-Methoxy-2-(trifluoromethyl)benzamidine in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

A precipitate should form. Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.

Hypothesized Mechanism of Action and Biological Applications

Based on the extensive literature on substituted benzamidines, the primary hypothesized mechanism of action for this compound is the competitive inhibition of serine proteases.[1][3]

Proposed Interaction with Serine Protease Active Site

Caption: Hypothesized binding of the compound in a serine protease active site.

The positively charged amidinium group is expected to form a salt bridge with the negatively charged aspartate residue at the bottom of the S1 specificity pocket. The substituted phenyl ring would then be positioned to make further interactions with the enzyme, influencing both potency and selectivity.

Potential Research Applications

Given its predicted role as a protease inhibitor, this compound could be a valuable tool in several areas of research:

-

Drug Discovery: As a lead compound or intermediate for the development of therapeutics targeting diseases where serine proteases are implicated, such as thrombosis, inflammation, and cancer.[3][5]

-

Biochemical Research: As a selective inhibitor to probe the function of specific serine proteases in complex biological systems.[6]

-

Diagnostic Development: As a component in activity-based probes for the detection and quantification of serine protease activity.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

To validate the hypothesized biological activity, a standard in vitro protease inhibition assay can be performed.

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a model serine protease (e.g., Trypsin).

Materials:

-

Trypsin (from bovine pancreas)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - a chromogenic substrate

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Trypsin in Tris-HCl buffer.

-

Prepare a stock solution of BAPNA in DMSO.

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.

-

Add a small volume of the test compound dilutions (or DMSO for control) to the appropriate wells.

-

Add a fixed amount of the Trypsin solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, molecule with significant potential as a serine protease inhibitor. The unique combination of a methoxy and a trifluoromethyl group on the benzamidine scaffold suggests a favorable profile for drug development, potentially offering enhanced potency, selectivity, and metabolic stability.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive biological characterization of this compound. Screening against a panel of serine proteases will be crucial to determine its selectivity profile. Further studies into its pharmacokinetic properties and in vivo efficacy will be necessary to fully elucidate its therapeutic potential.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.ie [fishersci.ie]

- 3. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 4. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 5. EP0036269A1 - Substituted benzamides - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

Navigating the Solubility Landscape of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride: A Technical Guide for Researchers

Introduction: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides an in-depth technical exploration of the solubility of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a compound of interest for researchers in various therapeutic areas. While specific quantitative solubility data for this molecule is not extensively documented in public literature, this paper will equip researchers with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility in a range of organic solvents. By understanding the principles that govern solubility and employing robust experimental techniques, scientists can effectively navigate the challenges associated with this critical parameter.

Physicochemical Profile and its Influence on Solubility

The molecular structure of this compound provides significant clues to its solubility behavior. As a hydrochloride salt, it is inherently more polar and likely to exhibit enhanced solubility in polar solvents compared to its free base form. The presence of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups, along with the benzamidine moiety, creates a molecule with distinct regions of varying polarity, which will influence its interactions with different solvent molecules.

Key Structural Features Influencing Solubility:

-

Benzamidine Group: This functional group is basic and, in its protonated hydrochloride salt form, capable of forming strong hydrogen bonds and ion-dipole interactions.

-

Methoxy Group: The ether linkage introduces some polarity and potential for hydrogen bonding.

-

Trifluoromethyl Group: This highly electronegative group can impact the electron distribution of the aromatic ring and may participate in dipole-dipole interactions.

The interplay of these functional groups suggests that the principle of "like dissolves like" will be a primary determinant of solubility. Polar solvents will be more effective at solvating the ionic hydrochloride and the polar functionalities, while non-polar solvents will be less effective.

Theoretical Framework: Predicting Solubility

While empirical determination is the gold standard, theoretical considerations can guide solvent selection. The solubility of a hydrochloride salt is not only dependent on the solvent's polarity but also on the common ion effect.[1] In solvents that may contain chloride ions, the solubility of the hydrochloride salt can be suppressed.[1]

The overall solubility is a result of the equilibrium between the solid-state crystal lattice energy and the solvation energy of the dissolved ions. For this compound to dissolve, the energy released upon solvation of its ions by the solvent molecules must overcome the energy required to break apart the crystal lattice.

A Systematic Approach to Experimental Solubility Determination

A robust and reproducible experimental protocol is paramount for obtaining reliable solubility data. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[2][3]

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the logical flow for determining the equilibrium solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents of analytical grade (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples.[2]

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[2]

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[2]

-

Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.

Anticipated Solubility Trends

Based on the principles of chemical interactions, the following solubility trends for this compound in various organic solvents can be anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and solvating the hydrochloride salt through ion-dipole interactions. The related benzamidine hydrochloride shows solubility in ethanol.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | Possess large dipole moments and can effectively solvate the cation. Benzamidine hydrochloride is reported to be soluble in DMSO and DMF.[5][6] |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Low to Moderate | May exhibit some solubility due to dipole-dipole interactions, but less effective at solvating the ionic salt compared to more polar solvents. |

| Non-polar | Toluene, Hexane | Very Low | Lack the ability to form strong interactions with the polar and ionic parts of the molecule, leading to poor solvation. |

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information.[7][8][9][10][11]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]

-

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9]

-

Avoid contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.[7][8]

-

Store the compound in a tightly sealed container in a cool, dry place.[9]

Conclusion and Future Directions

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a comprehensive framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding formulation development, enabling further preclinical and clinical studies, and ultimately unlocking the full therapeutic potential of this promising compound. Future work should focus on the systematic generation of this solubility data across a range of pharmaceutically relevant solvents and temperatures.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Room Temperature Stability of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl

Abstract

This technical guide provides a comprehensive framework for assessing the room temperature stability of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, a compound of interest in pharmaceutical research and drug development. In the absence of extensive public data on this specific molecule, this document outlines a robust, scientifically-grounded approach based on established principles of pharmaceutical stability testing and forced degradation studies.[1][2][3] It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to design and execute self-validating stability protocols. This guide details the underlying chemical rationale for potential degradation pathways, provides step-by-step experimental methodologies, and offers a template for data interpretation and presentation.

Introduction: The Criticality of Stability in Drug Development

The journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges, among which chemical stability is paramount. For a compound like 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, which holds potential as a key intermediate or active pharmaceutical ingredient (API), understanding its behavior under typical storage and handling conditions is not merely a regulatory formality but a cornerstone of ensuring its safety, efficacy, and quality.[4][5] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and the integrity of clinical trial data.[1]

This guide will focus on establishing a comprehensive stability profile for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl at room temperature, a critical parameter for early-stage development, formulation, and ultimately, shelf-life determination.[4][6]

Molecular Profile and Potential Instability Factors

4-Methoxy-2-(trifluoromethyl)benzamidine HCl is a substituted benzamidine derivative. Its structure, featuring a benzamidine core, a methoxy group, and a trifluoromethyl group, presents a unique combination of functionalities that can influence its stability.

-

Benzamidine Moiety: The amidine group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding benzamide.

-

Trifluoromethyl Group: While generally imparting metabolic and chemical stability due to the strong carbon-fluorine bond, the -CF3 group can be susceptible to hydrolysis under strongly alkaline conditions to form a carboxylic acid.[7]

-

Methoxy Group: The ether linkage in the methoxy group is generally stable but can be cleaved under harsh acidic conditions.

-

Hydrochloride Salt: The HCl salt form enhances water solubility, which is advantageous for formulation but may also increase susceptibility to hydrolysis in the presence of moisture.

Given these structural features, a systematic investigation into the compound's stability is warranted.

A Framework for Stability Assessment: An Experimental Workflow

A robust stability study is a multi-faceted endeavor that begins with a clear, logical workflow. The following diagram outlines a comprehensive approach to evaluating the room temperature stability of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.

References

Preliminary Biological Screening of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride: An In-Depth Technical Guide

Introduction: Rationale for a Phased Screening Approach

4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride is a novel small molecule with potential therapeutic applications. The benzamidine moiety is a known pharmacophore, often associated with the inhibition of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes, including coagulation, inflammation, and cancer. The introduction of a methoxy and a trifluoromethyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and pharmacokinetic profile.

This guide outlines a comprehensive and tiered preliminary biological screening cascade designed to efficiently assess the therapeutic potential and liabilities of this compound. Our approach is rooted in a philosophy of early-stage risk mitigation and data-driven decision-making, prioritizing in vitro methodologies before progressing to more complex and resource-intensive in vivo studies. This phased strategy allows for the early identification of promising lead compounds while minimizing the use of animal models, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Part 1: Foundational In Vitro Assessment: Cytotoxicity and Initial Target Engagement

The initial phase of screening focuses on establishing the compound's intrinsic cellular toxicity and exploring its potential to interact with the predicted target class, serine proteases. A broad understanding of a compound's effect on cell viability is paramount, as overt cytotoxicity can preclude further development, regardless of its intended pharmacological activity.

General Cytotoxicity Profiling

The objective of this initial step is to determine the concentration range at which this compound exhibits cytotoxic effects across different cell lines. This information is crucial for designing subsequent, more specific assays, ensuring that observed effects are not simply a consequence of cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity Profile

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | |

| 48 | ||

| 72 | ||

| HEK293 | 24 | |

| 48 | ||

| 72 |

Causality Behind Experimental Choices:

-

Choice of Cell Lines: HepG2, a human liver carcinoma cell line, is chosen to provide an early indication of potential hepatotoxicity, a common reason for drug failure. HEK293, a human embryonic kidney cell line, is a commonly used model for general cytotoxicity due to its robust growth characteristics.

-

Time Points: Assessing cytotoxicity at multiple time points provides insights into the kinetics of the cytotoxic effect, distinguishing between acute and delayed toxicity.

Target-Oriented Screening: Serine Protease Inhibition

Based on the benzamidine scaffold, a primary hypothesis is that this compound may act as a serine protease inhibitor.[1] This section details a representative in vitro assay to test this hypothesis.

Experimental Protocol: Fluorogenic Serine Protease Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a representative serine protease, such as trypsin, using a fluorogenic substrate.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound, a solution of trypsin, and a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

-

Assay Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the trypsin solution.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for the inhibition of the serine protease.

Data Presentation: Serine Protease Inhibition

| Enzyme | Substrate | Inhibitor IC50 (µM) |

| Trypsin | Boc-Gln-Ala-Arg-AMC |

Mandatory Visualization: Proposed Screening Workflow

Caption: Phased biological screening workflow for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.

Part 2: Preliminary In Vivo Assessment: Toxicology and Pharmacokinetics

Compounds that demonstrate promising in vitro activity and an acceptable therapeutic window (a significant separation between the effective concentration and the cytotoxic concentration) are advanced to preliminary in vivo studies. These studies provide the first indication of how the compound behaves in a complex biological system.

Acute Toxicity Study

The primary objective of an acute toxicity study is to determine the potential adverse effects of a single dose of the compound and to establish a preliminary safety profile.[2]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This method is a sequential dosing approach that allows for the estimation of the LD50 (the dose that is lethal to 50% of the test population) with a reduced number of animals compared to traditional methods.

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate rodents (e.g., Sprague-Dawley rats) to the laboratory conditions for at least one week.

-

Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data and any available information on similar compounds.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the reversal of outcomes is observed.

-

Data Collection: Record clinical signs, body weight changes, and any instances of mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation: Acute Toxicity Observations

| Dose (mg/kg) | Clinical Signs | Body Weight Change (%) | Mortality |

Preliminary Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a drug.[3][4] Preliminary PK studies provide initial insights into a compound's bioavailability and clearance.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

Step-by-Step Methodology:

-

Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling.

-

Compound Administration: Administer a single intravenous (IV) and oral (PO) dose of this compound to two separate groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) after dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | IV Administration | PO Administration |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (ng*h/mL) | ||

| t1/2 (h) | ||

| CL (mL/min/kg) | ||

| Vd (L/kg) | ||

| %F | N/A |

Mandatory Visualization: ADME Process Overview

Caption: Simplified overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process.

Conclusion and Future Directions

The preliminary biological screening cascade outlined in this guide provides a robust framework for the initial evaluation of this compound. The data generated from these studies will enable a comprehensive assessment of the compound's potential as a therapeutic agent and will inform the decision to proceed with more advanced preclinical development, including efficacy studies in relevant disease models, detailed mechanistic studies, and formal regulatory toxicology studies. A thorough and logical screening process is the cornerstone of successful drug discovery and development.

References

- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]

- 2. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]

- 3. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Benzamidine Derivatives

Abstract

Trifluoromethyl benzamidine derivatives represent a pivotal class of enzyme inhibitors, primarily targeting serine proteases with high efficacy and specificity. Their unique mechanism, which combines structural mimicry with covalent bond formation, has made them subjects of intense research and valuable leads in drug development, particularly for anticoagulant and anticancer therapies. This guide provides a comprehensive exploration of their mechanism of action, from the fundamental principles of enzyme recognition to the intricacies of their covalent interactions. We will dissect the roles of the core benzamidine scaffold and the trifluoromethyl "warhead," detail the experimental methodologies used to characterize their inhibitory activity, and present a clear picture of the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of inhibitors.

Introduction: The Significance of Trifluoromethyl Benzamidine Derivatives

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1][2] Dysregulation of their activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention. Benzamidine and its derivatives have long been recognized as competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[2][3][4][5][6] The core benzamidine structure acts as a mimetic of the side chains of arginine and lysine, which are the natural substrates for many of these enzymes, allowing it to bind effectively to the enzyme's active site.[2]

The advent of trifluoromethyl benzamidine derivatives marked a significant evolution in this class of inhibitors. The incorporation of a trifluoromethyl (CF3) group adjacent to a carbonyl function transforms the molecule from a simple competitive inhibitor into a potent, covalent inhibitor.[7][8] This guide will elucidate the sophisticated mechanism by which these molecules achieve their potent and often irreversible inhibition.

The Dual-Action Mechanism: Recognition and Covalent Inhibition

The inhibitory power of trifluoromethyl benzamidine derivatives stems from a two-step mechanism: initial recognition and binding at the active site, followed by the formation of a stable covalent bond with the catalytic serine residue.

The Benzamidine Moiety: The "Anchor" for Active Site Recognition

The positively charged benzamidine group is the key to the molecule's specificity. It mimics the guanidinium group of arginine or the protonated amine of lysine, allowing it to fit snugly into the S1 specificity pocket of trypsin-like serine proteases. This pocket is characterized by a conserved aspartate residue at its base, which forms a strong ionic interaction with the inhibitor's amidine group. This initial, reversible binding orients the inhibitor optimally for the subsequent covalent reaction.[5]

The Trifluoromethyl Ketone: The Electrophilic "Warhead"

The true innovation of these derivatives lies in the trifluoromethyl ketone group. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[7]

When the benzamidine "anchor" has properly positioned the inhibitor in the active site, the hydroxyl group of the catalytic serine residue (Ser-195 in chymotrypsin) attacks this electrophilic carbonyl carbon. This results in the formation of a stable, tetrahedral hemiketal intermediate.[7][8] This covalent adduct effectively inactivates the enzyme. This mechanism is a hallmark of what are known as transition-state analog inhibitors, as the tetrahedral hemiketal mimics the geometry of the transition state of the normal enzymatic reaction.[8][9]

Diagram: General Mechanism of Serine Protease Inhibition

The following diagram illustrates the covalent inhibition of a serine protease by a trifluoromethyl ketone inhibitor. The benzamidine group first docks in the S1 pocket, positioning the electrophilic trifluoromethyl ketone for attack by the active site serine.

Caption: Covalent inhibition pathway of serine proteases.

Key Molecular Targets and Therapeutic Applications

The versatility of the benzamidine scaffold allows for the development of inhibitors targeting a range of serine proteases, leading to diverse therapeutic applications.[10][11]

-

Thrombin and Factor Xa (Anticoagulants): Thrombin and Factor Xa are crucial enzymes in the blood coagulation cascade. Inhibitors based on the trifluoromethyl benzamidine scaffold have been developed as potent anticoagulants for the treatment and prevention of thrombotic diseases.[6][12][13]

-

Trypsin and Other Digestive Proteases: While not a primary therapeutic target, trypsin is a classic model enzyme for studying serine protease inhibitors.[3][14]

-

Other Targets: The principles of trifluoromethyl benzamidine inhibitor design are being applied to other serine proteases involved in cancer (e.g., matriptase) and inflammation.

Table 1: Representative Inhibition Data for Benzamidine Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Benzamidine | Trypsin | 35 µM | [4] |

| Benzamidine | Plasmin | 350 µM | [4] |

| Benzamidine | Thrombin | 220 µM | [4] |

| Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Pancreatic Elastase | 0.34 µM | [8] |

Experimental Workflows for Mechanistic Characterization

A multi-faceted approach is required to fully characterize the mechanism of action of these inhibitors. Key experimental protocols include enzyme inhibition assays, kinetic studies, and structural biology techniques.

Protocol: Determination of IC50 using a Fluorogenic Substrate

This protocol outlines a standard method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).

Objective: To measure the potency of a trifluoromethyl benzamidine derivative against a target serine protease.

Materials:

-

Target serine protease (e.g., trypsin, thrombin)[15]

-

Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin)[15]

-

Assay Buffer (e.g., PBS, pH 7.4)[15]

-

Trifluoromethyl benzamidine inhibitor stock solution (in DMSO)

-

96-well microtiter plate (black, for fluorescence)

-

Plate reader with fluorescence capabilities

Step-by-Step Methodology:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Plate Setup: To the wells of the 96-well plate, add 50 µL of the appropriate inhibitor dilution. Include control wells containing only assay buffer (for 100% activity) and buffer with DMSO (vehicle control).[16]

-

Enzyme Addition: Add 25 µL of the target enzyme solution (at a fixed concentration) to each well.

-

Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[15] For time-dependent inhibitors, this step is critical.[7]

-

Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction. The final volume in each well is 100 µL.[15]

-

Measure Fluorescence: Immediately place the plate in the plate reader and monitor the increase in fluorescence over time (kinetic read). The released fluorophore (e.g., NHMec) will emit light at a specific wavelength upon excitation.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the vehicle control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Diagram: Experimental Workflow for IC50 Determination

Caption: Workflow for determining inhibitor IC50 values.

Structural Verification: X-ray Crystallography

The definitive proof of the covalent binding mechanism comes from X-ray crystallography. By co-crystallizing the target protease with the trifluoromethyl benzamidine inhibitor, researchers can solve the three-dimensional structure of the complex. This allows direct visualization of the hemiketal bond formed between the inhibitor's carbonyl carbon and the active site serine's hydroxyl oxygen, confirming the proposed mechanism of action.[7][9][17]

Structure-Activity Relationships (SAR)

Optimizing the potency and selectivity of these inhibitors involves modifying their chemical structure. SAR studies have revealed several key principles:[18][19]

-

Benzamidine Substitutions: Modifications to the phenyl ring of the benzamidine can alter hydrophobicity and electronic properties, which can fine-tune binding affinity and selectivity for different proteases.[3]

-

Peptidomimetic Extensions: Extending the molecule from the core scaffold with amino acid-like structures can engage additional subsites (S2, S3, etc.) on the enzyme surface, dramatically increasing both potency and specificity.[8][13]

-

The P1 Position: The nature of the group mimicking the P1 residue (the residue immediately preceding the cleavage site) is paramount for targeting specific protease families. The benzamidine core is ideal for trypsin-like enzymes that prefer basic residues at P1.[5]

Conclusion and Future Directions

Trifluoromethyl benzamidine derivatives are a powerful class of serine protease inhibitors that operate through a sophisticated dual-action mechanism of specific recognition and covalent inactivation. Their design is a prime example of rational, mechanism-based drug development. Future research will likely focus on refining the selectivity of these compounds for specific proteases to minimize off-target effects, improving their pharmacokinetic properties for better oral bioavailability, and expanding their application to a wider range of serine protease targets implicated in human disease.[18] The foundational principles outlined in this guide will continue to inform the development of the next generation of covalent inhibitors.

References

- 1. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. AU5299496A - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [edgccjournal.org]

- 19. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzamidine Scaffold and the Art of Substitution

An In-depth Technical Guide to the Strategic Role of the Methoxy Group in Benzamidine Compounds

Benzamidine and its derivatives represent a cornerstone scaffold in medicinal chemistry, renowned primarily for their ability to act as competitive, reversible inhibitors of serine proteases like trypsin and thrombin.[1][2] The core of their inhibitory power lies in the positively charged amidinium group, which masterfully mimics the protonated side chain of arginine, allowing it to form strong ionic interactions with the catalytic aspartate residue found in the S1 pocket of these enzymes. However, the journey from a simple benzamidine core to a potent and selective drug candidate is one of meticulous molecular tailoring. The properties of the benzene ring—its electronics, lipophilicity, and steric profile—are critically important for achieving high affinity, selectivity, and favorable pharmacokinetic properties.

This is where the strategic incorporation of substituents comes into play. Among the vast arsenal of functional groups available to the medicinal chemist, the methoxy group (–OCH₃) is particularly versatile.[3] Far from being a simple, inert addition, the methoxy group exerts a complex and powerful influence on a molecule's physicochemical and pharmacological profile.[4] Its effects on electronic distribution, hydrogen bonding potential, metabolic stability, and lipophilicity make it a key tool for optimizing ligand-target interactions and overall drug-likeness.[3][4]

This guide provides an in-depth exploration of the multifaceted role of the methoxy group in the context of benzamidine-based compounds. We will dissect its fundamental physicochemical effects, examine its impact on structure-activity relationships (SAR), discuss its metabolic fate, and provide practical experimental protocols for the synthesis and evaluation of these important molecules.

Part 1: The Physicochemical Impact of the Methoxy Group

The influence of the methoxy group is best understood by dissecting its distinct electronic, steric, and intermolecular effects. These properties are not independent; they work in concert to define the compound's overall character.

The Duality of Electronic Effects: Resonance vs. Induction

The methoxy group exhibits a dual electronic nature that is highly dependent on its position on the benzamidine ring.[5]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[5][6] This is a distance-dependent effect that weakens with increasing separation from the substituent.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[5][7][8] This mesomeric effect donates electron density to the ring, but critically, this density is directed specifically to the ortho and para positions.[8][9]

The net electronic effect is a balance of these two opposing forces.

-

At the ortho and para positions , the resonance-donating (+M) effect is dominant, leading to an overall increase in electron density at these positions.[5][7] This makes the ring more nucleophilic and can influence the pKa of the amidine group.

-

At the meta position , the resonance effect is not operative. Therefore, only the electron-withdrawing inductive (-I) effect is felt, making the methoxy group a net deactivator at this position.[5][10]

This positional dependence is a powerful tool for fine-tuning the electronic properties of the benzamidine scaffold.

Caption: Duality of methoxy group electronic effects on a benzene ring.

Lipophilicity and Hydrogen Bonding

In modern drug discovery, controlling lipophilicity is paramount to avoid issues with absorption, distribution, metabolism, and excretion (ADME).[11][12]

-

Low Lipophilicity: The methoxy group is considered a non-lipophilic substituent.[11][12] This makes it an attractive choice for exploring protein pockets without significantly increasing the overall lipophilicity of the lead compound, a strategy that helps improve the Lipophilic Ligand Efficiency (LLE).[11]

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group, with its lone electron pairs, can act as a hydrogen bond acceptor.[13][14] This capability is crucial for forming specific, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) within a protein's active site, thereby enhancing binding affinity and selectivity.[13][15]

Steric and Conformational Influence

The methoxy group is not sterically neutral. Its size and potential for rotation can influence the conformation of the molecule. An ortho-methoxy group, in particular, can cause significant steric hindrance, forcing adjacent groups to rotate out of the plane of the benzene ring. This can be strategically used to lock the molecule into a specific bioactive conformation or to prevent unwanted interactions.[16]

| Property | Description | Impact on Benzamidine Compounds |

| Electronic Effect | Position-dependent: Donating at ortho/para[5][8], withdrawing at meta[10]. | Modulates pKa of the amidine, ring reactivity, and electrostatic interactions with the target. |

| Lipophilicity (π) | Non-lipophilic (Hansch π ≈ -0.02).[11] | Helps control overall molecular lipophilicity, improving ADME properties. |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor.[13][14] | Can form key interactions with protein active site residues, increasing binding affinity. |

| Steric Profile | Provides modest bulk; can restrict rotation when in the ortho position. | Influences molecular conformation and fit within the binding pocket. |

| Metabolic Liability | Susceptible to O-demethylation by CYP450 enzymes.[11][12] | Can be a primary site of metabolism, affecting half-life and potentially forming active/inactive metabolites. |

Table 1: Summary of the key physicochemical properties of the methoxy group and their relevance to benzamidine drug design.

Part 2: Impact on Pharmacokinetics and Drug Metabolism (ADME)

A compound's journey through the body is as important as its interaction with the target. The methoxy group is a well-known site for metabolic transformation.

O-Demethylation: A Metabolic Double-Edged Sword

The most common metabolic pathway for aromatic methoxy groups is oxidative O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[11][12] This reaction converts the methoxy group into a hydroxyl group (a phenol), which can then be further metabolized through conjugation (e.g., glucuronidation or sulfation).[11]

This metabolic vulnerability can be either a significant liability or a clever design feature:

-

Disadvantage: Rapid O-demethylation can lead to a short half-life and high clearance, making it difficult to maintain therapeutic drug concentrations.[11]

-

Advantage (Prodrug Strategy): If the resulting phenol is the active compound, the parent methoxy compound can serve as a prodrug. This can improve properties like membrane permeability, with the metabolic conversion releasing the active drug at the desired site.

Medicinal chemists have developed several strategies to address unwanted O-demethylation:

-

Steric Shielding: Placing bulky groups near the methoxy group can hinder the approach of CYP enzymes.

-

Electronic Modification: Replacing the benzene ring with an electron-deficient heterocycle (like pyridine) can slow the rate of oxidation.[11][12]

-

Bioisosteric Replacement: The methoxy group can be replaced with bioisosteres that are more resistant to metabolism, such as a fluorine atom or a trifluoromethoxy group (–OCF₃).[11][12]

-

Deuteration: Replacing the hydrogens of the methyl group with deuterium (–OCD₃) can strengthen the C-H bond, slowing the rate of metabolism through the kinetic isotope effect.[11][12]

Part 3: Role in Structure-Activity Relationships (SAR) and Drug Design

The true value of the methoxy group is revealed in its application. Case studies demonstrate how its properties can be leveraged to achieve desired biological outcomes.

Case Study: Modulating Selectivity of Sigma-2 Receptor Ligands

In the development of benzamide-isoquinoline derivatives as ligands for sigma receptors, the methoxy group played a pivotal role in dictating selectivity. A study showed that adding an electron-donating methoxy group increased the affinity for the sigma-2 (σ₂) receptor.[17] Most strikingly, the addition of a para-methoxy group to the benzamide ring of a parent compound resulted in a dramatic 631-fold improvement in selectivity for the σ₂ receptor over the σ₁ receptor.[17] This highlights how the electron-donating character of the para-methoxy group can be exploited to fine-tune interactions and achieve significant gains in receptor selectivity.

Case Study: Hedgehog Signaling Pathway Inhibition

In the design of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in cancer, the methoxy group was used to enhance target engagement.[18] Starting from a lead compound, the introduction of a 2-methoxybenzamide skeleton led to the formation of a new hydrogen bond with the Smoothened (Smo) receptor.[18] Docking studies revealed that the methoxy group formed an additional hydrogen bond with the residue Tyr394, contributing to higher potency.[18] This is a direct example of the methoxy group's hydrogen-bond accepting capacity being translated into improved biological activity.

Part 4: Synthetic and Experimental Protocols

To translate theory into practice, robust and reproducible experimental methods are essential. This section provides validated protocols for the synthesis and evaluation of methoxy-benzamidine compounds.

Synthesis of 4-Methoxybenzamidine Hydrochloride

A common and reliable method for synthesizing benzamidines is the Pinner reaction, which proceeds from a nitrile starting material. The following protocol is adapted from established literature procedures.[19]

Caption: General workflow for the synthesis of 4-methoxybenzamidine HCl.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-methoxybenzonitrile (e.g., 2.1 g, 15.7 mmol) in anhydrous methanol (20 mL), add a catalytic amount of sodium methoxide (e.g., 86 mg, 1.57 mmol).

-

Imidate Formation: Seal the reaction vessel and stir the mixture at room temperature for 48 hours. During this time, the nitrile reacts with methanol to form the corresponding methyl imidate intermediate.

-

Ammonolysis: Add ammonium chloride (e.g., 0.84 g, 15.7 mmol) to the reaction mixture.

-